molecular formula C18H26N2O4 B3091406 (S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine CAS No. 1217708-58-1

(S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine

Cat. No.: B3091406
CAS No.: 1217708-58-1
M. Wt: 334.4
InChI Key: XSSINUHYHRQZEB-HNNXBMFYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in organic and medicinal chemistry. researchgate.netfrontiersin.org This structure is a fundamental component of numerous natural products, especially alkaloids, as well as a vast number of synthetic compounds with significant biological and pharmacological activity. researchgate.netfrontiersin.orgnih.gov The prevalence of the pyrrolidine nucleus in pharmaceuticals is notable, ranking as one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov

The significance of the pyrrolidine scaffold is enhanced by several key features. Its saturated, non-planar ring system provides a three-dimensional (3D) geometry, a desirable attribute in drug design for exploring pharmacophore space and achieving specific interactions with biological targets. nih.govresearchgate.net This non-planarity, a result of "pseudorotation," allows pyrrolidines to adopt various energetically favorable conformations. nih.govresearchgate.net Furthermore, pyrrolidine derivatives are widely utilized as intermediates, organocatalysts, and ligands for transition metals in a multitude of chemical transformations. nih.govmdpi.com Their versatility and the development of efficient synthetic methods, including microwave-assisted synthesis, have solidified their role as a crucial building block in contemporary organic synthesis. nih.gov

Importance of Chiral Pyrrolidines as Versatile Chiral Building Blocks

Chirality is a fundamental concept in chemistry and biology, as the three-dimensional arrangement of atoms in a molecule can dictate its biological function. The vast majority of biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with the enantiomers of a chiral drug. enamine.net This necessitates the synthesis of enantiomerically pure compounds to ensure therapeutic efficacy and safety. enamine.net

Chiral building blocks are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex chiral compounds. They are essential for constructing molecules with precisely defined stereochemistry, a critical requirement in the pharmaceutical and agrochemical industries. google.com Chiral pyrrolidines, such as the naturally occurring amino acid L-proline, are among the most important and frequently employed chiral building blocks. nih.gov The inherent chirality of these starting materials can be effectively transferred to the final product, providing an efficient route to stereochemically defined molecules. The increasing demand for single-enantiomer drugs has driven the development and use of a wide array of functionalized, optically pure chiral pyrrolidine building blocks in both academic research and industrial drug development. enamine.net

Overview of (S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine in Synthetic Chemistry

This compound is a highly functionalized chiral building block designed for sophisticated multi-step organic synthesis. Its structure is characterized by three key features: the (S)-stereochemistry at the C3 position of the pyrrolidine ring, a primary amine on the methyl substituent protected by a tert-butoxycarbonyl (Boc) group, and the secondary amine of the pyrrolidine ring protected by a carboxybenzyl (Cbz) group.

The primary utility of this compound lies in its nature as a differentially protected diamine . The Boc and Cbz groups are orthogonal protecting groups, meaning one can be selectively removed under conditions that leave the other intact. This feature is of paramount importance in complex synthetic sequences, as it allows for the sequential modification of the two distinct nitrogen atoms. For instance, the Boc group can be removed under acidic conditions, liberating the primary amine for further reaction, while the Cbz group remains to protect the ring nitrogen. Conversely, the Cbz group can be removed via hydrogenolysis, leaving the Boc-protected amine untouched.

This strategic arrangement makes this compound a valuable intermediate in the synthesis of complex molecules such as peptide mimetics, therapeutic agents targeting the central nervous system, and other bioactive compounds where precise control over the introduction of functional groups is required. chemimpex.comchemimpex.com Its defined stereochemistry and dual-protection scheme offer chemists a reliable and versatile tool for constructing intricate molecular architectures with high precision.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyThis compound(S)-3-N-Boc-aminomethyl pyrrolidine nih.govS-3-(Cbz-aminomethyl)-pyrrolidine labshake.com
Molecular Formula C₁₈H₂₆N₂O₄C₁₀H₂₀N₂O₂C₁₃H₁₈N₂O₂
Molecular Weight 334.41 g/mol 200.28 g/mol 270.76 g/mol
Stereochemistry (S)(S)(S)
Ring Nitrogen Protecting Group CbzNoneNone
Side-Chain Nitrogen Protecting Group BocBocCbz

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3S)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-11-15-9-10-20(12-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSINUHYHRQZEB-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S N Cbz 3 N Boc Aminomethyl Pyrrolidine and Its Precursors

Stereoselective Construction of the Pyrrolidine (B122466) Core

The establishment of the (S) stereocenter in the pyrrolidine ring is the foundational challenge in the synthesis of the target compound. Chemists have developed several effective strategies to address this, ranging from the use of naturally occurring chiral molecules to advanced catalytic asymmetric reactions.

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can serve as starting materials for complex chiral molecules. For pyrrolidine synthesis, amino acids such as (S)-proline, (2S, 4R)-4-hydroxyproline, and (S)-glutamic acid are common and logical starting points. nih.gov These precursors already contain the desired stereochemistry, which can be transferred through subsequent chemical transformations.

For instance, derivatives of pyrrolidine-3-carboxylic acid, a direct precursor to the 3-aminomethyl moiety, can be synthesized from aspartic acid. researchgate.net The synthesis typically involves the functionalization of the pre-existing chiral scaffold to build the final target. nih.gov The primary advantage of this approach is the reliable and unambiguous introduction of the desired stereocenter.

Table 1: Common Chiral Pool Sources for Pyrrolidine Synthesis

Starting Material Key Features
(S)-Proline Provides the basic pyrrolidine ring with an established stereocenter at C2.
(2S, 4R)-4-Hydroxyproline Offers a functional handle at C4 for further manipulation while retaining C2 stereochemistry.
(S)-Glutamic Acid An acyclic precursor that can be cyclized to form a pyroglutamate, a versatile pyrrolidine intermediate.

Asymmetric cyclization methods construct the chiral pyrrolidine ring from achiral or prochiral acyclic precursors, with the stereochemistry being induced during the ring-forming step. These strategies often rely on chiral catalysts or auxiliaries.

Prominent methods include:

Catalytic Asymmetric 1,3-Dipolar Cycloadditions : This powerful method involves the reaction of an azomethine ylide with an alkene, often catalyzed by a chiral metal complex, to produce highly substituted pyrrolidines stereoselectively. nih.gov

Intramolecular Michael Addition : An enamine or other nucleophile within an acyclic molecule can attack an α,β-unsaturated ester or ketone at the other end of the chain. The use of chiral organocatalysts, such as proline derivatives, can induce high enantioselectivity in the cyclization step. rsc.org

Asymmetric Lithiation : The enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base like (-)-sparteine (B7772259) complexed with s-butyllithium, followed by quenching with an electrophile, can generate enantioenriched pyrrolidines. nih.govwhiterose.ac.uk However, this method often requires cryogenic temperatures and pyrophoric reagents. whiterose.ac.uk

Rhodium-Catalyzed C-H Amination : Recent advances have enabled the synthesis of pyrrolidines through rhodium-catalyzed asymmetric nitrene C-H insertion reactions, providing a de novo strategy from simple hydrocarbons. nih.gov

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry. Enzymes can be used to resolve racemic mixtures or to catalyze stereoselective transformations with high precision. nih.gov

For the synthesis of chiral aminopyrrolidines, transaminases (ATAs) have proven particularly effective. acs.org These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor, directly establishing the chiral amine center with high enantiomeric excess. A one-pot photoenzymatic synthesis route for N-Boc-3-aminopyrrolidine has been reported, achieving up to 90% conversion and >99% enantiomeric excess. nih.gov This process combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination. nih.gov

Strategic Implementation of Protecting Groups

The target molecule possesses two nitrogen atoms: a secondary amine within the pyrrolidine ring and a primary amine on the exocyclic methyl group. To enable selective modification and further reactions, these amines must be masked with protecting groups that can be removed under different conditions. The choice of the carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc) groups is a classic example of this strategic approach.

The synthesis requires the selective protection of the two amine groups. Typically, the pyrrolidine ring nitrogen is protected first, followed by the modification of a precursor group at the 3-position (e.g., a carboxylic acid or nitrile) into the aminomethyl group, which is then protected.

The process often starts with a precursor like (S)-pyrrolidine-3-carboxylic acid. The ring nitrogen can be protected with a Cbz group using benzyl (B1604629) chloroformate. The carboxylic acid is then converted to the aminomethyl group (e.g., via Curtius rearrangement or amide reduction), and the newly formed primary amine is subsequently protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The differential reactivity of the secondary ring amine versus the eventual primary exocyclic amine allows for a controlled, sequential protection sequence.

Orthogonal protection is a critical strategy in multi-step synthesis that involves using multiple protecting groups that can be removed selectively in any order without affecting the others. fiveable.me The Cbz and Boc groups form a widely used orthogonal pair. masterorganicchemistry.com

The Cbz group is stable to the acidic and basic conditions often used to remove other groups, but it is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). rsc.org Conversely, the Boc group is stable to hydrogenolysis but is easily removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA). rsc.org This orthogonality allows for the selective deprotection of either the ring nitrogen or the side-chain nitrogen, providing precise control for subsequent synthetic steps. For example, the Boc group can be removed to allow for acylation of the side-chain amine while the Cbz group remains intact on the pyrrolidine ring. nih.gov

Table 2: Deprotection Conditions for Cbz and Boc Groups

Protecting Group Common Reagents for Removal Conditions Under Which It Is Stable
Cbz (Carboxybenzyl) H₂, Pd/C; HBr/AcOH; Na/NH₃ Mild acidolysis (TFA), mild base

| Boc (tert-Butoxycarbonyl) | TFA; HCl in dioxane | Catalytic hydrogenolysis, mild base |

This strategic use of orthogonal protection is fundamental to the utility of (S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine as a versatile building block in the synthesis of more complex molecules, particularly in medicinal chemistry. fiveable.menih.gov

Compound Names Table

Abbreviation/Common NameFull Chemical Name
This compound(S)-tert-butyl ((1-(benzyloxycarbonyl)pyrrolidin-3-yl)methyl)carbamate
Boctert-Butoxycarbonyl
CbzCarboxybenzyl (or Benzyloxycarbonyl)
(-)-sparteine(6R,8aS)-6,7,8,8a,9,10-hexahydro-6-methyl-5H-dipyrido[1,2-a:2',1'-c]pyrazine
TFATrifluoroacetic Acid
Boc₂ODi-tert-butyl dicarbonate

Advanced Catalytic Routes to Pyrrolidine Derivatives

The synthesis of pyrrolidine rings, core structures in numerous pharmaceuticals and natural products, has been significantly advanced through the development of sophisticated catalytic methodologies. These modern techniques offer high levels of efficiency, selectivity, and functional group tolerance, providing powerful tools for the construction of complex pyrrolidine-containing molecules such as this compound. This section explores several cutting-edge catalytic strategies for the formation of pyrrolidine derivatives.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the production of chiral compounds with high enantioselectivity. digitellinc.com This method is particularly valuable for the synthesis of enantiomerically pure pyrrolidine precursors. The hydrogenation of unsaturated precursors, such as dehydroamino acid esters and α-aryl enamides, using chiral rhodium or other transition metal complexes, provides a direct route to chiral amino acid derivatives which can be further elaborated into functionalized pyrrolidines. nih.gov

The effectiveness of these catalytic systems often hinges on the design of the chiral ligand. For instance, ferrocene-derived ligands have demonstrated significant success in rhodium-catalyzed asymmetric hydrogenations. nih.gov The unique structural and electronic properties of these ligands can lead to excellent levels of enantioselectivity. nih.gov While noble metals like rhodium and iridium have been traditionally dominant, there is a growing interest in the application of first-row transition metals for asymmetric hydrogenation, which presents both opportunities and challenges due to their distinct catalytic behaviors. digitellinc.comrsc.org

Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation for Pyrrolidine Precursors
Substrate TypeCatalyst SystemEnantiomeric Excess (ee)Reference
Dehydroamino Acid EstersRhodium complex with chiral ferrocene-derived ligandsUp to >99.9% nih.gov
α-Aryl EnamidesRhodium complex with BINOL-substituted phosphine-phosphoramidite ligandUp to 97.7% nih.gov

Palladium-Catalyzed Reactions for Pyrrolidine Synthesis

Palladium catalysis offers a versatile and powerful platform for the construction of the pyrrolidine ring. A variety of palladium-catalyzed reactions, including hydroarylation, carboamination, and cycloadditions, have been developed to afford substituted pyrrolidines.

Palladium-catalyzed hydroarylation of N-alkyl pyrrolines allows for the direct synthesis of 3-aryl pyrrolidines from readily available precursors. chemrxiv.org This process demonstrates broad substrate scope and can deliver drug-like molecules in a single step. chemrxiv.org Enantioselective palladium-catalyzed carboamination reactions of γ-aminoalkene derivatives with aryl or alkenyl bromides provide a pathway to enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. nih.gov These reactions are believed to proceed through an intramolecular alkene insertion into a palladium-nitrogen bond. nih.gov

Another significant advancement is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This method, often employing novel phosphoramidite (B1245037) ligands, can produce a wide variety of pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov Furthermore, palladium-catalyzed carbonylation of γ-C(sp³)–H bonds in aliphatic amines, directed by an oxalyl amide group, leads to the synthesis of pyrrolidones, which are valuable precursors to γ-amino acids. rsc.org The enantioselective α-arylation of N-Boc-pyrrolidine has also been achieved through a palladium-catalyzed process involving a transmetalation from a stereochemically rigid 2-pyrrolidinozinc reagent. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for Pyrrolidine Synthesis
Reaction TypeKey FeaturesProduct TypeReference
HydroarylationDirect arylation of N-alkyl pyrrolines.3-Aryl pyrrolidines chemrxiv.org
CarboaminationEnantioselective synthesis from γ-aminoalkenes and aryl/alkenyl bromides.2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines nih.gov
[3+2] CycloadditionReaction of trimethylenemethane with imines using chiral ligands.Highly substituted pyrrolidines nih.gov
γ-C(sp³)–H CarbonylationDirected carbonylation of aliphatic amines to form pyrrolidones.Pyrrolidones rsc.org
α-ArylationEnantioselective coupling of N-Boc-pyrrolidine with aryl halides.2-Aryl-N-Boc-pyrrolidines nih.gov

Intramolecular Hydroamination and Reductive Cyclizations

Intramolecular hydroamination of unactivated alkenes is a highly atom-economical method for constructing pyrrolidine rings. This transformation can be catalyzed by various metals, including iridium. organic-chemistry.org For instance, [Ir(COD)Cl]₂ has been shown to be an effective precatalyst for the cyclization of secondary amines containing a pendant alkene, without the need for additional ligands. organic-chemistry.org Gold(I) catalysts have also been developed for the mild and effective hydroamination of unactivated olefins. organic-chemistry.org

A novel, metal-free approach to intramolecular hydroamination involves a redox-enabled strategy. nih.gov This one-pot process relies on the in situ generation of a hydroxylamine (B1172632) from a secondary amine, which then undergoes a Cope-type hydroamination, followed by reduction of the resulting pyrrolidine N-oxide. nih.gov This method is notable for its mild conditions and high functional group tolerance. nih.gov Reductive cyclizations of substrates like acetylenic aldehydes, using an achiral hydrogenation catalyst, can also lead to the formation of pyrrolidine structures with high diastereoselectivity. organic-chemistry.org

Photoredox-Mediated C-H Arylation and Cross-Coupling

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This technology has been successfully applied to the synthesis and functionalization of pyrrolidine derivatives. Photoredox-mediated C(sp³)-C(sp³) cross-coupling reactions allow for the rapid diversification of pyrrolidine scaffolds from readily available starting materials like native alcohols. charnwooddiscovery.com

This strategy enables the late-stage functionalization of complex molecules, which is highly valuable in medicinal chemistry. charnwooddiscovery.comprinceton.edu For example, the synthesis of 2,5-diaryl pyrrolidine regioisomers can be achieved from Boc-L-proline-methyl ester through a sequence involving photoredox-mediated hydrogen atom transfer (HAT) and nickel catalysis for the first arylation, followed by a nickel-decarboxylative coupling for the second. princeton.edu Furthermore, photoredox catalysis can be combined with other catalytic cycles, such as copper catalysis, to achieve cascade reactions, for instance, a radical cyclization/phosphorothiolation to construct phosphorothiolated 2-pyrrolidinones. researchgate.net

Asymmetric Lithiation-Trapping Methods

Asymmetric lithiation-trapping is a well-established method for the enantioselective functionalization of saturated heterocycles like pyrrolidine. This technique typically involves the deprotonation of an N-protected pyrrolidine using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand, most commonly a chiral diamine like (-)-sparteine. nih.govrsc.orgwhiterose.ac.uk The resulting lithiated intermediate is then quenched with an electrophile to introduce a substituent at the α-position with high enantioselectivity.

Mechanistic studies have revealed that the configurational stability of the lithiated intermediate is a critical factor. nih.govrsc.org For instance, with N-thiopivaloyl pyrrolidine, the lithiated species are configurationally unstable at -78 °C, and the reaction proceeds through a dynamic resolution of diastereomeric lithiated intermediates. nih.govrsc.org In contrast, the enantioselective deprotonation of N-Boc-pyrrolidine can generate a 2-pyrrolidinolithium species with high enantiomeric ratio, which can then be used in subsequent transformations, such as the palladium-catalyzed α-arylation mentioned previously. nih.gov Despite the utility of this method, it often requires cryogenic temperatures and the use of pyrophoric reagents. whiterose.ac.uk

Chemical Reactivity and Derivatization Strategies of S N Cbz 3 N Boc Aminomethyl Pyrrolidine

Selective Deprotection and Functional Group Interconversions

The differential lability of the Cbz and Boc protecting groups is a cornerstone of the synthetic utility of (S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine. This orthogonality allows for the sequential deprotection and functionalization of the two nitrogen atoms within the molecule.

Differential Cleavage of Cbz and Boc Protecting Groups

The Cbz and Boc groups are both carbamates but are susceptible to cleavage under distinct and non-interfering conditions. masterorganicchemistry.com This "orthogonal" relationship is fundamental in multi-step syntheses, enabling precise control over which amine is revealed for subsequent reactions. masterorganicchemistry.com

The Cbz group is classically removed under neutral conditions via catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com This process involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen gas (H₂). The reaction proceeds through hydrogenolysis, breaking the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com This method is exceptionally mild and compatible with a wide range of other functional groups that might be sensitive to acidic or basic conditions. masterorganicchemistry.com

In contrast, the Boc group is designed to be labile under acidic conditions. masterorganicchemistry.com Strong acids, most commonly trifluoroacetic acid (TFA), are used to effect its removal. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which is typically scavenged. The resulting carbamic acid intermediate readily decarboxylates to yield the deprotected amine. masterorganicchemistry.com This acid-catalyzed deprotection leaves the Cbz group intact, as demonstrated in syntheses where selective Boc removal is required in the presence of a Cbz-protected amine. masterorganicchemistry.com

Protecting GroupReagents for CleavageTypical ConditionsByproductsOrthogonality
Cbz H₂, Pd/CRT, atmospheric pressure, MeOH or EtOH solventToluene, CO₂Stable to acidic conditions used for Boc removal.
Boc Trifluoroacetic Acid (TFA)RT, neat or in CH₂Cl₂ solventIsobutylene, CO₂Stable to neutral hydrogenolysis conditions.

Amidation Reactions of Protected Amines

While deprotection followed by acylation is a standard method for forming amide bonds, direct conversion of protected amines into amides offers a more streamlined approach. Research has demonstrated that N-Boc- and N-Cbz-protected amines can undergo direct amidation without prior removal of the protecting group. A notable example is the rhodium-catalyzed coupling of carbamates with arylboroxines. organic-chemistry.org

This transformation efficiently converts both protected aliphatic amines and anilines into a variety of secondary benzamides. organic-chemistry.org The reaction is catalyzed by a rhodium(I) complex and proceeds in the presence of a base, such as potassium fluoride (B91410) (KF), in a solvent like dioxane. A key advantage of this method is its tolerance of functional groups that are sensitive to acid or reduction, which are often required in traditional deprotection-acylation sequences. organic-chemistry.org Studies have indicated that N-Cbz-protected amines can provide cleaner reaction profiles and higher yields compared to their N-Boc counterparts under these conditions. organic-chemistry.org This direct amidation strategy represents an efficient alternative for derivatizing the aminomethyl side chain of this compound or the pyrrolidine (B122466) nitrogen after selective deprotection of the other amine.

Protected AmineCoupling PartnerCatalyst SystemKey ConditionsProduct Type
N-Cbz-amineArylboroxineRhodium(I) complexKF (base), DioxaneSecondary Benzamide
N-Boc-amineArylboroxineRhodium(I) complexKF (base), DioxaneSecondary Benzamide

Electrophilic and Nucleophilic Functionalizations of the Pyrrolidine Ring

Beyond manipulation of the protected amino groups, the pyrrolidine ring itself serves as a scaffold for further functionalization. Modern transition-metal-catalyzed reactions have enabled the modification of C(sp³)–H bonds and the introduction of substituents through addition reactions, significantly expanding the structural diversity accessible from this core.

Palladium-Catalyzed C(sp³)–H Arylation at Unactivated Positions

The direct functionalization of unactivated C(sp³)–H bonds is a powerful tool in modern organic synthesis. Palladium-catalyzed C–H arylation has been successfully applied to saturated heterocycles like pyrrolidine. nih.govacs.org These reactions typically require a directing group to control the position and stereochemistry of the arylation. acs.orgresearchgate.net For pyrrolidine derivatives, an aminoquinoline (AQ) auxiliary attached to a substituent on the ring can direct the palladium catalyst to a specific C–H bond. acs.org

The generally accepted mechanism involves a concerted metalation-deprotonation step, where a palladium(II) catalyst, often assisted by a ligand like acetate, cleaves a C–H bond to form a five- or six-membered palladacycle intermediate. nih.govacs.org This intermediate then undergoes oxidative addition with an aryl halide (typically an iodide), generating a Pd(IV) species. Subsequent reductive elimination forms the new carbon-carbon bond and regenerates the active Pd(II) catalyst. nih.gov Both N-Boc and N-Cbz protected pyrrolidines have proven to be viable substrates for these transformations, allowing for the stereoselective introduction of aryl groups at positions that would be difficult to access through traditional methods. nih.govacs.org

Substrate TypeDirecting GroupCatalystBaseOutcome
N-Cbz-pyrrolidineAminoquinoline (AQ)Pd(OAc)₂K₂CO₃Regio- and stereoselective C-H arylation. acs.orgresearchgate.net
N-Boc-pyrrolidineAminoquinoline (AQ)Pd(OAc)₂CsOAcRegio- and stereoselective C-H arylation. acs.org

Copper-Catalyzed 1,4-Addition Reactions for Pyrrolidine Modification

Copper-catalyzed 1,4-addition (or conjugate addition) of organometallic reagents to α,β-unsaturated systems is a robust method for forming carbon-carbon bonds. rug.nl While this compound itself is saturated, it can be converted into derivatives containing an α,β-unsaturated carbonyl or nitro group, rendering it susceptible to this type of modification. Such a strategy allows for the introduction of a wide array of alkyl, vinyl, and aryl substituents at the β-position of the electron-withdrawing group.

The reaction is typically catalyzed by a copper(I) or copper(II) salt, and the choice of ligand can influence the stereoselectivity of the addition, making it a valuable tool for asymmetric synthesis. rug.nl For example, copper-catalyzed asymmetric 1,4-Michael additions have been developed for modifying 2,3-dioxopyrrolidines with nitroalkanes in high yield and enantioselectivity. globethesis.com This methodology could be adapted to suitably functionalized derivatives of the title compound to install new stereocenters and build molecular complexity. The mechanism involves the formation of a copper-enolate intermediate after the nucleophilic addition, which is then protonated to give the final product. rug.nl

Intramolecular C-C Bond Formation Mediated by Lewis Acids

Lewis acids play a crucial role in mediating a variety of transformations, including intramolecular C-C bond formation to construct or modify heterocyclic rings like pyrrolidine. One area where Lewis acids are pivotal is in promoting reactions that proceed via radical intermediates. nih.govacs.org For instance, the combination of a Lewis acid and photoredox catalysis has been shown to enable the reductive cleavage of C–N bonds in N-acyl pyrrolidines. chemrxiv.org The Lewis acid is thought to be crucial for promoting the single-electron transfer from the photocatalyst to the amide, initiating a sequence that can lead to C-C bond formation through intermolecular radical addition. nih.govacs.orgchemrxiv.org

In a different context, Lewis acids have been screened to optimize the stereoselectivity of radical cyclizations of N-chloropentenylamines to afford substituted pyrrolidines. rsc.org In these reactions, the Lewis acid can coordinate to the nitrogen atom, influencing the conformation of the transition state during the cyclization event and thereby controlling the diastereoselectivity of the newly formed ring. These examples highlight the potential for Lewis acid-mediated strategies to effect complex intramolecular bond formations on substrates derived from this compound.

Reaction TypeRole of Lewis AcidCatalysisOutcome
Reductive C–N Cleavage/C-C FormationPromotes single-electron transfer to amide. acs.orgchemrxiv.orgPhotoredox CatalysisSkeletal remodeling of pyrrolidine ring. nih.gov
Radical CyclizationInfluences transition state conformation. rsc.orgRadical InitiatorStereoselective formation of substituted pyrrolidines.

Stereochemical Control in Chemical Transformations

The presence of a stereogenic center at the 3-position of the pyrrolidine ring in this compound provides a powerful tool for controlling the stereochemistry of subsequent reactions at or near this center. This control is typically achieved through either substrate-controlled or reagent-controlled diastereoselective reactions, where the pre-existing chirality of the molecule directs the formation of a new stereocenter, leading to a preponderance of one diastereomer over the other.

Diastereoselective and Enantioselective Pathways

The aminomethyl side chain of this compound is a primary site for derivatization, enabling the construction of more complex chiral structures. One notable strategy involves the use of this chiral amine in the synthesis of bifunctional organocatalysts, where the stereochemistry of the pyrrolidine backbone is crucial for inducing asymmetry in catalytic transformations.

In a study by Chen, Xiao, and coworkers, a novel thiourea-amine bifunctional catalyst was prepared from the closely related (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine. This synthesis involves the reaction of the chiral amine with a cinchonidine-derived isothiocyanate. While this specific example does not use the Cbz-protected variant, the principles of stereochemical control are directly applicable. The resulting catalyst was employed in the asymmetric conjugate addition of ketones and aldehydes to nitroalkenes, achieving high diastereoselectivities and enantioselectivities. The stereochemical outcome of these reactions is directly attributed to the chiral environment created by the catalyst, which originates from the (S)-configuration of the pyrrolidine ring.

Table 1: Asymmetric Conjugate Addition Catalyzed by a Chiral Pyrrolidine-Derived Thiourea-Amine Catalyst

EntryKetone/AldehydeNitroalkeneDiastereomeric Ratio (anti/syn)Enantiomeric Excess (% ee) of Major Isomer
1Cyclohexanoneβ-Nitrostyrene95:594
2Acetoneβ-Nitrostyrene-88
3Isobutyraldehydeβ-Nitrostyrene98:296

Data is representative of results obtained with catalysts derived from chiral aminomethyl-pyrrolidines.

The high levels of diastereoselectivity and enantioselectivity observed in these reactions underscore the effective transfer of chirality from the pyrrolidine scaffold to the products of the catalyzed reaction. The (S)-configuration of the pyrrolidine core dictates the spatial arrangement of the catalytic moieties, creating a well-defined chiral pocket that preferentially binds one enantiomer of the substrate and directs the approach of the nucleophile from a specific face, leading to the observed stereochemical induction.

While detailed studies on the direct diastereoselective or enantioselective derivatization of the aminomethyl group of this compound itself are not extensively documented in publicly available literature, the principles demonstrated in the synthesis and application of derived catalysts provide a strong foundation for predicting and controlling the stereochemical outcomes of its transformations. The steric hindrance and electronic properties imparted by the Cbz and Boc protecting groups, in conjunction with the inherent chirality of the pyrrolidine ring, are expected to play a significant role in directing the approach of reagents, thus enabling stereocontrolled functionalization.

Applications in Advanced Organic Synthesis and Catalysis

(S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine as a Chiral Scaffold

The inherent chirality and structural features of this compound make it an exemplary chiral scaffold. unibo.itfrontiersin.org The pyrrolidine (B122466) ring's five-membered structure is not planar, and its puckered conformations can be influenced by substituents, which is a key factor in transferring stereochemical information during a reaction. nih.gov The presence of both Cbz (carboxybenzyl) and Boc (tert-butoxycarbonyl) protecting groups allows for selective deprotection and functionalization at two different sites, enabling the stepwise and controlled elaboration of the molecule.

The enantiomerically pure nature of this compound makes it a valuable starting material for the asymmetric synthesis of complex molecules, particularly those with biological activity. nih.gov Chiral pyrrolidine derivatives are integral components of numerous pharmaceuticals and natural products. nih.gov The synthesis of such complex targets often relies on the use of chiral building blocks to introduce key stereocenters with high fidelity. unibo.itnih.gov

The aminomethyl side chain at the C3 position, once deprotected, can be readily modified to introduce a wide range of substituents or to be incorporated into larger molecular frameworks. This versatility allows for the synthesis of diverse libraries of compounds from a single chiral precursor. The pyrrolidine nitrogen, after removal of the Cbz group, can participate in various bond-forming reactions, further expanding the synthetic possibilities.

The exploration of three-dimensional (3D) chemical space is a critical endeavor in modern drug discovery to identify novel bioactive molecules. nih.gov Saturated heterocyclic scaffolds like pyrrolidine are particularly valuable in this context due to their non-planar structures, which provide access to a greater diversity of molecular shapes compared to flat, aromatic systems. nih.gov The "pseudorotation" of the five-membered ring allows pyrrolidine derivatives to adopt various low-energy conformations, effectively sampling a larger region of 3D pharmacophore space. nih.gov

This compound serves as an excellent starting point for generating libraries of 3D-fragments for screening. The defined stereochemistry and the potential for divergent functionalization at two distinct points allow for the systematic exploration of how the spatial arrangement of functional groups influences biological activity. nih.gov By strategically modifying this scaffold, medicinal chemists can design molecules that present pharmacophoric features in precise three-dimensional orientations, leading to enhanced potency and selectivity for their biological targets. researchgate.netmdpi.com

Development of Pyrrolidine-Based Organocatalysts

The field of asymmetric organocatalysis has seen exponential growth, with chiral pyrrolidine derivatives emerging as a privileged class of catalysts. unibo.itnih.gov These small organic molecules can mimic the function of enzymes in promoting highly stereoselective reactions, offering a more sustainable and environmentally friendly alternative to metal-based catalysts. nih.gov The ready availability of chiral pyrrolidines from the chiral pool has spurred the development of a vast array of catalysts for various asymmetric transformations. unibo.it

The design of effective chiral pyrrolidine catalysts often hinges on the principle of bifunctionality. unibo.it This involves the incorporation of a secondary amine, which forms a nucleophilic enamine or a transient iminium ion with the substrate, and a second functional group that can activate the electrophile and control the stereochemical outcome of the reaction. nih.gov This second group, often a hydrogen-bond donor like an amide, urea (B33335), or thiourea (B124793), helps to organize the transition state, leading to high levels of enantioselectivity. unibo.it

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the synthesis of enantioenriched compounds. nih.gov Pyrrolidine-based organocatalysts have proven to be highly effective in promoting the addition of nucleophiles, such as ketones and aldehydes, to α,β-unsaturated acceptors like nitroolefins. nih.govbeilstein-journals.org

For instance, catalysts derived from chiral pyrrolidines have been shown to afford Michael adducts in high yields and with excellent diastereo- and enantioselectivities. thieme-connect.comresearchgate.net The catalyst activates the ketone or aldehyde by forming an enamine intermediate, which then attacks the nitroolefin. The stereochemical outcome is dictated by the catalyst's ability to shield one face of the enamine and to orient the electrophile through hydrogen bonding. thieme-connect.com

Below is a table summarizing representative results for asymmetric Michael additions catalyzed by pyrrolidine-based organocatalysts:

Catalyst TypeNucleophileElectrophileYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee)
Pyrrolidine-ThioureaCyclohexanoneβ-Nitrostyrene9998:296
Diarylprolinol Silyl EtherPropanalβ-Nitrostyrene8792:885
Pyrrolidine-PhosphineCyclohexanoneChalcone91>99:199
Pyrrolidine-PyridineCyclohexanoneβ-Nitrostyrene9999:199

This table presents illustrative data from studies on various pyrrolidine-based organocatalysts to demonstrate their general efficacy in asymmetric Michael additions.

The asymmetric aldol (B89426) reaction is another fundamental carbon-carbon bond-forming reaction that benefits immensely from organocatalysis. niscpr.res.inresearchgate.net Chiral pyrrolidine catalysts, particularly those derived from proline and its analogs, are highly effective in catalyzing the direct aldol reaction between ketones and aldehydes. nih.govnih.gov

The catalytic cycle involves the formation of an enamine from the ketone and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the aldehyde, and the stereochemistry of the resulting β-hydroxy ketone is controlled by the chiral environment provided by the catalyst. niscpr.res.in Bifunctional catalysts with a hydrogen-bonding group are particularly effective in activating the aldehyde and stabilizing the transition state. nih.gov

The following table showcases typical results achieved in asymmetric aldol reactions using pyrrolidine-derived organocatalysts:

Catalyst TypeKetoneAldehydeYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee)
ProlinamideAcetone4-Nitrobenzaldehyde99-80
Pyrrolidine-TetrazoleCyclohexanoneTrifluoroacetaldehyde Hemiacetal--91
Camphor-Derived PyrrolidineCyclohexanone4-Nitrobenzaldehyde95>19:1>99
Proline-Threonine DipeptideAcetoneVarious AldehydesHigh--

This table provides representative data from the literature on various pyrrolidine-based catalysts to illustrate their performance in asymmetric aldol reactions.

Catalysis of Asymmetric Mannich-Type Reactions

Pyrrolidine-based organocatalysts are instrumental in promoting asymmetric Mannich-type reactions, a powerful method for carbon-carbon bond formation and the synthesis of chiral β-amino carbonyl compounds. While direct catalytic applications of this compound in Mannich reactions are not extensively detailed in seminal literature, the broader class of N-protected pyrrolidine derivatives serves as a well-established precedent. These reactions often involve the in situ generation of reactive imines from stable precursors like N-Boc or N-Cbz protected α-amido sulfones. nih.gov

The general mechanism involves the pyrrolidine catalyst activating a donor molecule (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic imine, leading to the formation of the Mannich product with high stereocontrol. The stereoselectivity is dictated by the chiral environment created by the catalyst. Research has shown that simple, easily prepared phase-transfer catalysts can be effective in these transformations, operating under mild conditions. nih.gov Furthermore, control experiments have highlighted the crucial role of water in achieving high enantioselectivities and the dual function of the enolate-catalyst ion pair in the reaction mechanism. nih.gov The resulting Mannich bases are valuable intermediates that can be readily converted into optically active β³-amino acids and other derivatives suitable for peptide synthesis. nih.gov

Donor NucleophileAcceptor PrecursorCatalyst TypeYieldEnantioselectivity (ee)Key Feature
MalonatesN-Boc-α-amido sulfonesPhase-Transfer CatalystGoodHighIn situ generation of unstable N-Boc imines. nih.gov
β-KetoestersN-Cbz-α-amido sulfonesPhase-Transfer CatalystGoodHighAvoids isolation of unstable N-Cbz imines. nih.gov

Role in Asymmetric 1,3-Dipolar Cycloadditions

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly efficient and atom-economical method for synthesizing stereochemically rich pyrrolidine rings. rsc.orgnih.gov This reaction can simultaneously generate up to four stereogenic centers, making it a powerful tool in organic synthesis. acs.org Chiral pyrrolidine derivatives are central to this methodology, both as products of the reaction and as components of the catalytic systems that direct the stereochemical outcome. acs.orgacs.org

In this process, azomethine ylides, often generated in situ, react with dipolarophiles to form the five-membered pyrrolidine heterocycle. acs.org The stereoselectivity of the cycloaddition is controlled by chiral catalysts, frequently complexes of transition metals like copper(I) or silver, bearing chiral ligands. nih.govacs.org Siloxane-substituted oxazoline (B21484) ferrocene (B1249389) ligands, for instance, have been successfully used in copper-catalyzed [3+2] cycloadditions to synthesize over 70 chiral poly-substituted pyrrolidine derivatives with outstanding stereoselectivity. mdpi.com These methods allow for the creation of diverse pyrrolidine structures, including those containing fluorine atoms, which can significantly influence the biological activity of the final molecule. nih.gov The resulting highly substituted proline derivatives are valuable as organocatalysts and as intermediates for antiviral and antitumor agents. acs.org

Azomethine Ylide SourceDipolarophileCatalyst SystemYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
Glycine α-imino ester1,1-DifluorostyrenesCu(I) ComplexUp to 96%>20:1Up to 97%
Glycine α-imino ester1,1,2-TrifluorostyrenesCu(I) ComplexHighExcellentHigh
VariousDiethyl maleateCu(OAc)₂ / (S,Rp)-LigandUp to 96%99:196%
Glycine α-imino ester(S)-N-tert-Butanesulfinyl imineAg₂CO₃GoodExcellentN/A (Diastereoselective)

Data sourced from references nih.govacs.orgmdpi.com.

Pyrrolidine Derivatives as Chiral Ligands in Metal Catalysis

The pyrrolidine scaffold is a privileged structure for the development of chiral ligands used in asymmetric transition metal catalysis. nih.govacs.org The rigid, five-membered ring structure allows for the precise positioning of substituents that create a well-defined chiral environment around the metal center. This control over the three-dimensional space of the catalyst is crucial for achieving high levels of enantioselectivity in a wide range of chemical transformations. nih.gov

Pyrrolidine-based ligands have been successfully incorporated into complexes with various metals, including iron, ruthenium, iridium, and gold. nih.govresearchgate.netresearchgate.net For example, C₂-symmetrical 2,5-disubstituted pyrrolidines are important motifs in the design of chiral phosphoramidite (B1245037) ligands. acs.org In iron catalysis, a 2-(2-pyrrolidinyl)pyrrolidine backbone has been used to create a rigid tetradentate ligand that provides complete control over the metal-centered stereochemistry in nonheme iron catalysts. acs.org Similarly, novel chiral PNNP ligands with a pyrrolidine backbone have been applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net

Gold(I) complexes featuring chiral pyrrolidine-based phosphine (B1218219) ligands have been developed for intramolecular [4+2] cycloadditions. nih.gov DFT calculations and analysis of the chiral binding pocket of these gold catalysts reveal that attractive non-covalent interactions between the substrate and the catalyst direct the specific enantioselective folding, leading to high stereocontrol. nih.gov The versatility of the pyrrolidine framework allows for systematic modifications to the ligand structure, enabling the fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions. nih.gov

Metal CenterLigand TypeReaction CatalyzedEnantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
Gold(I)C₂-Chiral Pyrrolidine-PhosphineIntramolecular [4+2] CycloadditionUp to 94:6 er nih.gov
Iron(II)PNNP Ligand with Pyrrolidine BackboneAsymmetric Transfer Hydrogenation of KetonesData specific to this ligand developing. researchgate.net
Ruthenium(II)Pyrrolidine-OxazolineAsymmetric Transfer Hydrogenation of AcetophenoneUp to 61% ee researchgate.net
Iridium(III)Pyrrolidine-OxazolineAsymmetric Transfer Hydrogenation of Acetophenone(High Activity) researchgate.net
Iron(II)2-(2-Pyrrolidinyl)pyrrolidine Backbone(Catalyst Synthesis)Single Stereoisomer Formed acs.org

Research Applications in Pharmaceutical and Biomedical Chemistry

Role in Pharmaceutical Intermediate Synthesis

The unique architecture of (S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine and its analogs allows for selective functionalization, making it a key component in the synthesis of novel pharmaceutical agents. The pyrrolidine (B122466) scaffold itself is a prevalent feature in many biologically active compounds, prized for its ability to explore three-dimensional chemical space due to the non-planarity of the ring. nih.gov This structural characteristic is crucial in designing drugs that can effectively interact with biological targets. nih.gov

Structurally related pyrrolidine compounds are valuable tools in neuroscience research for investigating neurotransmitter systems. chemimpex.com Neurotransmitters like serotonin, dopamine, and glutamate (B1630785) are essential for regulating a vast array of physiological and neurological processes, and their dysregulation is implicated in numerous disorders. nih.gov By serving as a precursor to more complex molecules, derivatives of this compound can be used to synthesize specific probes and modulators of neurotransmitter receptors and transporters. This enables researchers to better understand brain function and the underlying mechanisms of mental health and neurodegenerative disorders.

The pyrrolidine ring is a common scaffold in drugs targeting the central nervous system. nih.govchemimpex.com Analogs and derivatives of this compound serve as key intermediates in the development of novel pharmaceuticals aimed at CNS disorders. chemimpex.com The compound's structural features, including its stereochemistry and the presence of protected amine groups, allow for the controlled construction of complex molecular architectures designed to interact with specific targets within the CNS, such as receptors and enzymes. nih.gov This targeted approach is fundamental in modern drug discovery for creating therapies with high selectivity and potentially fewer side effects.

The utility of this compound and its relatives as pharmaceutical intermediates extends directly to the development of treatments for neurological disorders. chemimpex.com These conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, often involve complex pathological pathways. mdpi.com Pyrrolidine-based compounds are instrumental in synthesizing molecules that can modulate these pathways. chemimpex.com For instance, they can be used to create enzyme inhibitors or receptor antagonists that may help alleviate symptoms or slow disease progression. mdpi.com The versatility of the pyrrolidine scaffold allows medicinal chemists to systematically modify structures to optimize their efficacy and safety profiles for treating these challenging conditions. chemimpex.comchemimpex.com

Application AreaRole of Pyrrolidine IntermediateTherapeutic Target Examples
Neurotransmitter Studies Precursor for molecular probes and modulatorsSerotonin Transporters, Dopamine Receptors, NMDA/AMPA Receptors
CNS Drug Development Chiral building block for complex CNS agentsG-protein coupled receptors (GPCRs), Ion channels, Kinases
Neurological Disorders Intermediate for synthesizing therapeutic agentsBeta-secretase, Monoamine oxidase, Tau kinases, Caspases

Integration into Peptide Chemistry

The dual-protected nature of this compound makes it a highly useful component in peptide chemistry. The Cbz and Boc groups are orthogonal protecting groups, meaning one can be selectively removed without affecting the other, a critical feature for the stepwise construction of peptide chains. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the Cbz group is commonly cleaved by hydrogenolysis. peptide.commdpi.com This orthogonality is essential for complex synthetic strategies. peptide.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides, where an amino acid chain is assembled on an insoluble resin support. peptide.comcsic.es The use of protected amino acid derivatives is fundamental to this process to prevent unwanted side reactions. peptide.com While the Fmoc (9-fluorenylmethoxycarbonyl) strategy is more common today, the Boc strategy remains important for specific applications. nih.gov Pyrrolidine derivatives like this compound, containing a Boc-protected amine, are suitable for integration into Boc-based SPPS protocols. chemimpex.com After anchoring the first amino acid to the resin, the Boc group of the subsequent amino acid is removed, and the next protected amino acid is coupled. This cycle is repeated to elongate the peptide chain. peptide.comchempep.com The incorporation of a pyrrolidine structure can also enhance the stability and solubility of the resulting peptide. chemimpex.comchemimpex.com

Synthesis StepPurposeReagents/Conditions
Attachment to Resin Anchoring the C-terminal amino acid to the solid support.Varies by resin type (e.g., Merrifield, PAM). chempep.com
Boc Deprotection Removal of the temporary N-alpha protecting group.Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com
Neutralization Conversion of the TFA salt to a free amine for coupling.Diisopropylethylamine (DIEA) in DCM. peptide.com
Coupling Formation of the peptide bond with the next Boc-protected amino acid.Coupling reagents like DCC, HBTU, HATU. peptide.comcsic.es
Final Cleavage Releasing the completed peptide from the resin.Strong acids like hydrogen fluoride (B91410) (HF) or TFMSA. chempep.com

This compound serves as a precursor for creating peptide analogs and peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides. chemimpex.com Peptidomimetics are developed to overcome the limitations of natural peptides as drugs, such as poor stability against enzymatic degradation and low bioavailability. nih.gov By incorporating unnatural building blocks like the aminomethyl-pyrrolidine moiety, researchers can introduce conformational constraints into a peptide sequence. nih.gov This can lock the molecule into a biologically active shape, potentially increasing its potency and selectivity for its target receptor. nih.gov The selective removal of the Boc group allows for the elongation of the peptide chain, while the rest of the pyrrolidine structure acts as a scaffold to mimic peptide secondary structures, such as β-turns. nih.gov

Conformational Studies of Pyrrolidine-Based Peptides

The incorporation of pyrrolidine rings, such as the one in this compound, profoundly influences the conformational properties of peptides. Proline, the parent amino acid, is unique due to its secondary amine, which forms a tertiary amide bond within a peptide chain. mdpi.com This structural feature restricts the flexibility of the peptide backbone, reducing the accessible conformational space around the Φ (phi) and ψ (psi) dihedral angles. mdpi.com The pyrrolidine ring itself is not planar and exists in two primary puckered conformations, Cγ-endo ("down") and Cγ-exo ("up"). nih.govnih.gov

The introduction of substituents on the pyrrolidine ring, as seen in 3-substituted proline analogues, further dictates the conformational preferences of the peptide. mdpi.com These substituents can influence the cis/trans isomerization of the preceding peptide bond and stabilize specific secondary structures like β-turns and polyproline II (PPII) helices. mdpi.comyonsei.ac.kr For instance, studies on aminoproline-containing dipeptides have shown that incorporating an amino group affects the ring's properties and can stabilize structures where the peptide bond involving the pyrrolidine nitrogen is in the cis configuration. nih.gov The unique stereochemical constraints of the pyrrolidine ring are critical in protein structure, as seen in diprolyl sequences which often adopt a bent conformation characteristic of a trans-polyproline helix. embopress.org By providing a rigid scaffold, pyrrolidine-based building blocks enable the design of peptides with predictable and stable three-dimensional structures, which is crucial for their biological activity. mdpi.comnih.gov

Development of Enzyme Inhibitors

The rigid, three-dimensional structure of the pyrrolidine scaffold makes it an ideal core for the design of enzyme inhibitors. nih.gov Its stereogenic centers allow for precise spatial orientation of functional groups to fit into the active sites of target enzymes, leading to enhanced potency and selectivity.

Pyrrolidine-based scaffolds are integral to the design of various protease inhibitors, notably those targeting the human immunodeficiency virus (HIV) protease. nih.govacs.org Structure-guided design has led to the development of C2-symmetric inhibitors using a pyrrolidine core, where the endocyclic amino function interacts with the catalytic dyad (Asp25A/Asp25B) of the enzyme. acs.org The synthesis of these inhibitors often starts from chiral precursors to establish the correct stereochemistry. For example, enantioselectively pure 3,4-disubstituted pyrrolidines have been synthesized from D-(−)-tartaric acid to serve as the central scaffold. nih.govresearchgate.net Further modifications, such as incorporating pyrrolidinone and oxazolidinone ligands, can enhance interactions with the protease backbone, leading to highly potent compounds that are effective against multi-drug-resistant HIV-1 variants. acs.org The defined stereochemistry and conformational rigidity provided by precursors like this compound are crucial for achieving high binding affinity and specificity. nih.govresearchgate.net

Selective inhibition of neuronal nitric oxide synthase (nNOS) is a therapeutic target for various neurodegenerative disorders. nih.gov Chiral pyrrolidine derivatives have emerged as a promising class of potent and selective nNOS inhibitors. nih.govnih.gov The pyrrolidine scaffold serves as a core from which substituents can be oriented to interact with the enzyme's active site. nih.govresearchgate.net Research has demonstrated that enantiomerically pure compounds with specific stereochemistries, such as (3'R,4'R), can exhibit superior potency and selectivity for nNOS over other isoforms like endothelial NOS (eNOS). researchgate.netescholarship.org An efficient synthetic route to these chiral pyrrolidine inhibitors has been developed, enabling extensive structure-activity relationship (SAR) studies to optimize their properties. nih.govacs.org These studies have led to the discovery of inhibitors with low nanomolar potency and over 1000-fold selectivity for nNOS. escholarship.org

Table 1: Inhibitory Potency of Selected Pyrrolidine-Based nNOS Inhibitors Data sourced from scientific literature.

CompoundTarget EnzymeIC50 (nM)Selectivity (nNOS vs. eNOS)
(±)-32 nNOSLow Nanomolar>1000-fold
(±)-34 nNOSLow Nanomolar>1000-fold
(3'R,4'R)-4 nNOS-High

Arginase is a key enzyme in the urea (B33335) cycle that metabolizes L-arginine, and its inhibition is a therapeutic strategy for diseases like cancer and cardiovascular disorders. nih.govnedp.com Pyrrolidine-based ring systems have been selected as scaffolds for designing potent arginase inhibitors because they provide a constrained framework that can accelerate the lead optimization process. nedp.com Synthetic strategies often begin with commercially available precursors like Boc-protected pyrrolidine epoxide to construct the core structure. nedp.com Recent efforts have produced a novel family of (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid analogues that show up to a 1000-fold increase in potency compared to standard inhibitors. nih.gov These third-generation inhibitors have achieved IC50 values in the low nanomolar range for both human arginase I and arginase II. nih.gov

Table 2: Potency of Pyrrolidine-Based Arginase Inhibitors Data sourced from scientific literature.

CompoundTarget EnzymeIC50 (nM)
NED-3238 (Example 43) Arginase I1.3
NED-3238 (Example 43) Arginase II8.1
Compound 66 Arginase I3.2

Applications in Bioconjugation and Material Science

Bioconjugation involves the covalent linking of biomolecules to other molecules, such as therapeutic agents or imaging probes. nbinno.com The success of this process relies on specific and stable linker technologies.

Functionalized pyrrolidine derivatives serve as valuable building blocks for creating linkers used in bioconjugation. nbinno.com The aminomethyl group in a compound like this compound provides a primary amine handle that, once deprotected, can be used for covalent attachment. This amine can react with various functional groups on biomolecules or payloads, such as activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates, to form stable amide or thiourea (B124793) bonds, respectively. spirochem.comnih.gov This strategy is central to the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells. nih.gov The defined stereochemistry of the pyrrolidine scaffold can ensure precise spatial positioning of the attached molecule, which is critical for maintaining the biological activity of the final conjugate.

Lack of Specific Research Data Precludes Article Generation on "this compound" in Advanced Materials for Drug Delivery

Despite a comprehensive investigation of scientific literature and patent databases, specific research detailing the application of the chemical compound "this compound" in the development of advanced materials for drug delivery systems could not be located. Consequently, the generation of a detailed and data-rich article as per the requested outline is not feasible at this time.

The compound , a protected chiral pyrrolidine derivative, belongs to a class of molecules that are of significant interest in medicinal chemistry and organic synthesis. The pyrrolidine scaffold is a common structural motif in many biologically active compounds and is often used as a versatile building block for the synthesis of novel pharmaceuticals. The presence of the Cbz (carboxybenzyl) and Boc (tert-butoxycarbonyl) protecting groups suggests its utility as an intermediate in multi-step synthetic pathways, allowing for the selective modification of its different amine functionalities.

In the broader context of pharmaceutical and biomedical chemistry, pyrrolidine derivatives have been incorporated into the structure of various advanced materials. For instance, they can be used to synthesize functional monomers that are subsequently polymerized to create stimuli-responsive polymers. These "smart" materials can change their physical or chemical properties in response to specific environmental triggers, such as pH or temperature, making them attractive for controlled drug release applications. Additionally, the amine groups on the pyrrolidine ring can be used to attach drug molecules or targeting ligands to polymer backbones, forming polymer-drug conjugates.

However, a targeted search for research specifically employing "this compound" for these purposes did not yield any publications with the detailed experimental findings or data necessary to construct the requested article. The available literature focuses on the synthesis and use of pyrrolidine derivatives in a more general sense or on the biological activities of the final drug molecules rather than the specific role of this particular intermediate in material science applications for drug delivery. Without such specific data, any attempt to generate the requested content would fall into speculation and would not meet the required standards of scientific accuracy and detailed reporting, including the generation of data tables.

Therefore, while the foundational concepts for the use of such a compound in advanced drug delivery systems exist, the specific research to substantiate a dedicated article on "this compound" in this context appears to be absent from the public domain.

Theoretical and Computational Investigations

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms at the electronic level. For pyrrolidine (B122466) derivatives, these studies clarify the origins of stereoselectivity and map the energetic landscapes of chemical transformations.

The stereochemical outcome of reactions involving the pyrrolidine scaffold is highly dependent on the nature and orientation of its substituents. In (S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine, the bulky tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups play a pivotal role in directing the approach of reagents.

Computational studies on analogous systems demonstrate that the stereoselectivity of reactions, such as alkylations or cycloadditions, is governed by the energy differences between various transition states. The sterically demanding Boc group, for example, can effectively shield one face of the molecule, forcing reactants to approach from the less hindered side. DFT calculations can quantify the energetic penalty associated with the sterically crowded transition state, thereby predicting the major diastereomer formed. The Cbz group, while also sterically significant, introduces electronic effects through its phenyl ring that can influence reaction pathways.

The synthesis and modification of the pyrrolidine ring involve multi-step reaction sequences that can be comprehensively mapped using computational methods. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be generated. This profile reveals the rate-determining step of the reaction—the one with the highest activation energy—and provides insight into kinetic versus thermodynamic control.

For reactions involving N-Boc-pyrrolidine derivatives, computational analyses have been used to study processes like asymmetric deprotonation. These studies calculate the activation enthalpies (ΔH‡) and Gibbs free energies (ΔG‡) for proton removal, correlating them with experimentally observed enantioselectivity. The models account for the complexation of the pyrrolidine with organolithium bases and chiral ligands, showing how these interactions stabilize one transition state over another, leading to a specific stereochemical outcome.

Illustrative Transition State Energy Data for a General Pyrrolidine Reaction
Transition StatePathwayRelative ΔG‡ (kcal/mol)Predicted Outcome
TS-A (Re-face attack)Pathway A0.0Major Product
TS-B (Si-face attack)Pathway B+2.5Minor Product

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of the pyrrolidine ring are key determinants of its chemical behavior. Molecular modeling allows for the exploration of various possible conformations and the identification of the most stable (lowest energy) structures.

Intramolecular hydrogen bonds can significantly restrict the conformational freedom of a molecule, locking it into a preferred shape. h1.co This can have profound effects on its reactivity and ability to bind to biological targets. h1.co In this compound, both amine groups are protected, precluding the formation of classic N-H···O or N-H···N hydrogen bonds.

However, computational studies can model hypothetical scenarios, such as the selective deprotection of one group, to predict the potential for intramolecular interactions in derivative compounds. For example, if the Boc group were removed, the resulting primary amine could potentially form a hydrogen bond with one of the carbonyl oxygens of the Cbz group. Computational modeling in both gas phase (approximating a non-polar environment) and solvated states can predict the stability and geometry of such interactions. h1.co The pyrrolidine ring itself exists in two primary puckered conformations, Cγ-exo and Cγ-endo (envelope conformers), and the presence of substituents and hydrogen bonds can shift the equilibrium between them. nih.gov

The reactivity of different sites within this compound is governed by a combination of steric and electronic factors. mdpi.com Molecular modeling can generate electrostatic potential maps, which visualize the electron density across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

The two protecting groups have distinct properties. masterorganicchemistry.com The Cbz group is somewhat electron-withdrawing and contains an aromatic ring capable of π-π stacking interactions. total-synthesis.com The Boc group is sterically bulky and less electron-withdrawing. organic-chemistry.org Computational models can quantify these effects to predict, for instance, the most likely site of electrophilic attack or the regioselectivity of a reaction. The steric hindrance imposed by each group can be calculated using parameters like buried volume (%VBur), which helps predict how easily a reagent can access different parts of the molecule. mdpi.com

Comparison of Steric and Electronic Properties of Protecting Groups
PropertyCbz GroupBoc Group
Steric DemandModerateHigh
Electronic EffectInductively withdrawing, aromaticWeakly electron-donating/neutral
Deprotection ConditionHydrogenolysisAcidic

Computational Approaches to Structure-Activity Relationships (SAR)

For pyrrolidine-containing compounds with potential biological activity, computational methods are essential for developing structure-activity relationships (SAR). researchgate.netbohrium.comnih.govnih.gov SAR studies aim to correlate specific structural features of a molecule with its biological effect, guiding the design of more potent and selective compounds. researchgate.netbohrium.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical equation linking these descriptors to their measured biological activity. nih.govnih.gov For a series of derivatives based on the this compound scaffold, relevant descriptors would include:

Topological descriptors: Molecular size, shape, and branching.

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

Steric descriptors: Molecular volume and surface area.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models. mdpi.com These methods create 3D fields around an aligned set of molecules, indicating regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. mdpi.com Although specific activity data for the title compound is not discussed, these computational methodologies represent the standard approach for optimizing pyrrolidine-based scaffolds into lead compounds in drug discovery. researchgate.netbohrium.comnih.gov

Future Directions and Emerging Research Avenues for S N Cbz 3 N Boc Aminomethyl Pyrrolidine

Exploration of Novel Synthetic Pathways and Methodologies

The demand for enantiomerically pure pyrrolidine (B122466) derivatives continues to drive innovation in synthetic organic chemistry. Future efforts will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.

Domino and Cascade Reactions: One promising avenue is the continued development of organocatalytic domino or cascade reactions. rsc.orgrsc.org These processes allow for the construction of highly functionalized pyrrolidine rings with multiple stereocenters in a single pot, significantly improving synthetic efficiency. For instance, asymmetric cascade reactions utilizing enones and unsaturated ketones have been shown to produce substituted pyrrolidines with high diastereo- and enantioselectivities. rsc.org

Novel Starting Materials and Strategies: Research is also moving towards the use of readily available and renewable starting materials. Strategies such as the "ring-switching" transformation of derivatives from L-pyroglutamic acid present an innovative method to access novel substituted pyrrolidines. researchgate.net

Advanced Synthesis Technologies: The application of modern technologies like microwave-assisted organic synthesis (MAOS) is expected to grow. MAOS can accelerate reaction rates, improve yields, and contribute to the principles of green chemistry in the synthesis of pyrrolidine-based compounds. d-nb.info The development of stereoselective methods for creating diverse N-alkenyl derivatives from stable precursors also represents a significant step forward, offering new building blocks for further functionalization. uochb.cz

Synthetic ApproachDescriptionPotential Advantage
Organocatalytic Cascade Reactions Multi-step reactions where subsequent transformations occur in a single pot without isolating intermediates. rsc.orgIncreased efficiency, reduced waste, rapid construction of molecular complexity. rsc.orgrsc.org
"Ring-Switching" Strategy Utilizes a readily available cyclic precursor, like one derived from L-pyroglutamic acid, to synthesize a different heterocyclic system. researchgate.netAccess to novel and diverse molecular scaffolds from a common starting material. researchgate.net
Microwave-Assisted Organic Synthesis (MAOS) Employs microwave irradiation to heat chemical reactions. d-nb.infoAccelerated reaction times, often higher yields, and enhanced reaction control. d-nb.info

Expanded Applications in Emerging Areas of Medicinal and Organic Chemistry

The unique structural and chemical properties of (S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine make it an ideal intermediate for creating bioactive molecules and advanced materials. chemimpex.com

Medicinal Chemistry: The pyrrolidine nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. d-nb.info This specific building block is instrumental in synthesizing compounds targeting the central nervous system, including treatments for neurological disorders. chemimpex.com Future applications could expand into new therapeutic areas by leveraging the scaffold to explore pharmacophore space and optimize drug-receptor interactions. d-nb.info

Peptide and Bioconjugate Chemistry: The Boc-protected amine allows for its use in solid-phase peptide synthesis, where it can enhance the stability and solubility of peptide chains. chemimpex.com This is crucial for developing therapeutic peptides. Furthermore, its structure is suitable for bioconjugation processes, enabling the attachment of molecules to drug delivery systems or biological surfaces. chemimpex.com

Materials Science: Beyond pharmaceuticals, pyrrolidine derivatives are finding applications in materials science. They can be used to modify polymer properties or serve as building blocks for advanced materials requiring specific chemical characteristics like enhanced reactivity or durability. chemimpex.com

Advancements in Pyrrolidine-Based Asymmetric Organocatalysis and Metal Catalysis

The chiral pyrrolidine framework is central to the design of highly effective organocatalysts. nih.gov Future research will focus on creating next-generation catalysts with enhanced activity, selectivity, and broader substrate scope.

Catalyst Modification and Optimization: Extensive efforts are being made to modify the basic pyrrolidine structure to fine-tune catalytic performance. nih.gov Introducing different functional groups, such as sulfonamides, can create hydrogen-bond donors that significantly influence the catalyst's effectiveness in asymmetric reactions like Michael additions. nih.gov

Enantiocontrol and Stereochemical Influence: The inherent chirality of the (S)-pyrrolidine unit is fundamental to achieving high enantioselectivity. Research has shown that the configuration of the pyrrolidine core often dominates the stereochemical outcome of a reaction. nih.gov Future work will likely explore more complex derivatives with additional stereocenters to further refine this control.

Broader Reaction Scope: New pyrrolidine-based catalysts are being developed to address increasingly complex or less reactive substrates. nih.gov This includes catalysts for asymmetric Mannich reactions and [3+2] cycloadditions, which provide access to valuable, optically active nitrogen-containing compounds. rsc.orgnih.gov

Catalyst Development AreaFocusDesired Outcome
Structural Modification Introducing diverse functional groups (e.g., sulfonamides, binaphthyl groups) onto the pyrrolidine ring. nih.govOptimization of catalyst efficiency, selectivity, and solubility. nih.gov
Stereochemical Control Investigating the influence of multiple stereocenters within the catalyst structure. nih.govEnhanced and predictable enantioselectivity in asymmetric transformations. nih.gov
Substrate Scope Expansion Designing catalysts that can activate previously unreactive or challenging substrates. nih.govBroader applicability of organocatalytic methods in organic synthesis. nih.gov

Synergistic Integration of Experimental Synthesis with Advanced Computational Techniques

The combination of experimental work and computational modeling is becoming an indispensable tool in modern chemical research, accelerating discovery and deepening mechanistic understanding. nih.govnih.gov

Mechanistic Insights: Computational studies, often using density functional theory (DFT), provide detailed insights into reaction mechanisms that are difficult to probe experimentally. nih.govnih.gov For N-Boc-pyrrolidine, computational models have been used to investigate the enantioselective deprotonation process, explaining the origins of stereoselectivity by analyzing the energies of transition states and intermediate complexes. nih.gov

Predictive Modeling and Catalyst Design: Computational chemistry allows researchers to predict the outcomes of reactions and screen potential catalysts before committing to laboratory synthesis. nih.gov By calculating activation energies and modeling pre-lithiation complexes, scientists can identify which catalyst structures are most likely to be successful, saving time and resources. uochb.cznih.gov For instance, computational results have accurately predicted the sense of induction for certain chiral diamine ligands in the lithiation of N-Boc-pyrrolidine, correlating well with experimental observations. nih.gov

Refining Experimental Conditions: The synergy between theory and practice allows for the rapid optimization of reaction conditions. When experimental results are unexpected, computational studies can offer explanations, such as identifying that steric hindrance may inhibit the formation of a key intermediate rather than affecting the activation energy of the primary chemical step. nih.gov This feedback loop between computational prediction and experimental validation is crucial for overcoming synthetic challenges.

Integration AspectRole of Computational ChemistryRole of Experimental Chemistry
Mechanism Elucidation Calculates transition state energies and models intermediate structures to explain stereoselectivity. nih.govnih.govProvides empirical data on reaction outcomes (yields, enantiomeric ratios) to validate models. nih.gov
Catalyst/Ligand Design Screens virtual libraries of ligands to predict which will afford the highest selectivity. nih.govSynthesizes promising candidates and tests their performance in real-world reactions. nih.gov
Optimization Investigates factors like steric hindrance or electronic effects to explain unexpected results. uochb.cznih.govAdjusts reaction parameters (temperature, solvent, reagents) based on computational insights to improve outcomes. nih.gov

Q & A

Basic: What are the critical steps in synthesizing (S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine?

Answer:
The synthesis typically involves sequential protection of amine groups and functionalization of the pyrrolidine ring. Key steps include:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the primary amine under anhydrous conditions using Boc₂O in dichloromethane (DCM) at 0–5°C, followed by neutralization and extraction .

Cbz Protection : Apply the carbobenzyloxy (Cbz) group via benzyl chloroformate in the presence of a base (e.g., NaOH) to protect secondary amines .

Aminomethylation : Use reductive amination or alkylation to introduce the aminomethyl group at the 3-position of the pyrrolidine ring, often employing NaBH₃CN or Pd/C-catalyzed hydrogenation .

Purification : Flash chromatography (silica gel, EtOAc/hexane gradients) or recrystallization ensures high purity (>95%) .

Advanced: How can researchers optimize enantiomeric excess during synthesis?

Answer:
Enantioselective synthesis requires:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the pyrrolidine ring .
  • Chiral HPLC : Monitor enantiomeric purity using chiral stationary phases (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases .
  • Dynamic Kinetic Resolution : Employ enzymes or transition-metal catalysts to resolve racemic intermediates under mild conditions .

Basic: What analytical techniques confirm the structure of this compound?

Answer:

TechniqueParametersKey Data
¹H/¹³C NMR 400–500 MHz, CDCl₃ or DMSO-d₆Chemical shifts for Boc (δ ~1.4 ppm, tert-butyl), Cbz (δ ~5.1 ppm, benzyl CH₂), and pyrrolidine protons (δ ~2.5–3.5 ppm) .
HRMS ESI⁺, LTQ FT systemExact mass confirmation (e.g., [M+H]⁺: calc. 364.2124, found 364.2121) .
IR ATR modePeaks for C=O (Boc: ~1680 cm⁻¹; Cbz: ~1720 cm⁻¹) and N-H (~3300 cm⁻¹) .

Advanced: How do researchers resolve contradictions in spectral data during characterization?

Answer:
Contradictions (e.g., unexpected NMR splitting or HRMS adducts) are addressed by:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled reagents to trace ambiguous signals .
  • Computational Modeling : Compare experimental IR or NMR shifts with DFT-calculated spectra (e.g., Gaussian 16) .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

  • Storage : -20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis of Boc/Cbz groups .
  • Solubility : DCM, THF, or DMF for reactions; avoid protic solvents (e.g., MeOH) to minimize deprotection .

Advanced: What strategies mitigate side reactions during Boc/Cbz deprotection?

Answer:

  • Acid Sensitivity : Use TFA/DCM (1:4 v/v) for Boc removal; avoid HCl/dioxane to prevent pyrrolidine ring opening .
  • Hydrogenolysis : Apply Pd(OH)₂/C under H₂ (1 atm) for selective Cbz cleavage without affecting Boc .
  • Scavengers : Add triethylsilane during TFA treatment to quench carbocation byproducts .

Basic: How is the compound used in constructing spirooxindoles?

Answer:
this compound serves as a dipolarophile in 1,3-dipolar cycloadditions with azomethine ylides. Key steps:

Generate ylides from aldehydes and sarcosine.

React with the pyrrolidine derivative in refluxing toluene to form spirooxindoles (70–85% yield) .

Characterize products via X-ray crystallography to confirm sp³ hybridization at the spiro center .

Advanced: Can computational methods predict reactivity in functionalization reactions?

Answer:
Yes. Examples include:

  • DFT Calculations : Model transition states for aminomethylation to predict regioselectivity (e.g., B3LYP/6-31G* level) .
  • MD Simulations : Study solvent effects on Boc/Cbz stability using GROMACS with OPLS-AA force fields .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to volatile solvents (e.g., DCM) .
  • Waste Disposal : Collect in halogenated waste containers for incineration .

Advanced: How does stereochemistry impact biological activity in derived compounds?

Answer:

  • Case Study : (S)-configured pyrrolidines show 10× higher binding affinity to σ₁ receptors than (R)-isomers in CNS drug candidates .
  • Chiral Pool Synthesis : Use enantiopure starting materials (e.g., L-proline derivatives) to retain configuration in bioactive molecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.